molecular formula C21H26N6O4S B215285 1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Cat. No. B215285
M. Wt: 458.5 g/mol
InChI Key: XNJSBQPYHQJUAC-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in treating various diseases.

Mechanism of Action

The mechanism of action of 1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. The compound has also been found to increase the levels of brain-derived neurotrophic factor, a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is its potential therapeutic applications. The compound has shown promising results in treating various diseases, and its mechanism of action makes it a promising candidate for further research. However, one of the limitations of the compound is its toxicity. The compound has been found to be toxic at high doses, which limits its use in lab experiments.

Future Directions

There are several future directions for research on 1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine. One direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the compound's mechanism of action in more detail, particularly its effects on various enzymes and signaling pathways. Finally, further research is needed to explore the compound's potential side effects and toxicity, particularly at higher doses.

Synthesis Methods

The synthesis of 1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine involves the reaction of piperazine with 3-(1-piperidinylsulfonyl)-4-pyridinecarboxaldehyde in the presence of nitrobenzaldehyde. The reaction is carried out under reflux conditions in anhydrous ethanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in treating cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

Product Name

1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Molecular Formula

C21H26N6O4S

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-1-(2-nitrophenyl)-N-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]methanimine

InChI

InChI=1S/C21H26N6O4S/c28-27(29)19-7-3-2-6-18(19)16-23-25-14-12-24(13-15-25)20-8-9-22-17-21(20)32(30,31)26-10-4-1-5-11-26/h2-3,6-9,16-17H,1,4-5,10-15H2/b23-16+

InChI Key

XNJSBQPYHQJUAC-XQNSMLJCSA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)/N=C/C4=CC=CC=C4[N+](=O)[O-]

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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